molecular formula C18H40N8O2 B12540060 3,3'-(Piperazine-1,4-diyl)bis(N-{2-[(2-aminoethyl)amino]ethyl}propanamide) CAS No. 141975-67-9

3,3'-(Piperazine-1,4-diyl)bis(N-{2-[(2-aminoethyl)amino]ethyl}propanamide)

Cat. No.: B12540060
CAS No.: 141975-67-9
M. Wt: 400.6 g/mol
InChI Key: PHCVXIYJLCQWRJ-UHFFFAOYSA-N
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Description

3,3’-(Piperazine-1,4-diyl)bis(N-{2-[(2-aminoethyl)amino]ethyl}propanamide) is a complex organic compound that features a piperazine ring linked to two propanamide groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3’-(Piperazine-1,4-diyl)bis(N-{2-[(2-aminoethyl)amino]ethyl}propanamide) typically involves multi-step organic reactions. One common method includes the reaction of piperazine with N-(2-aminoethyl)ethylenediamine under controlled conditions to form the intermediate product. This intermediate is then reacted with propanoyl chloride to yield the final compound. The reaction conditions often require an inert atmosphere, such as nitrogen, and the use of solvents like dichloromethane or tetrahydrofuran.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control is crucial to maintain the desired reaction conditions. Purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3,3’-(Piperazine-1,4-diyl)bis(N-{2-[(2-aminoethyl)amino]ethyl}propanamide) can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the amine groups, using reagents like alkyl halides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding amides or carboxylic acids.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of N-alkylated derivatives.

Scientific Research Applications

3,3’-(Piperazine-1,4-diyl)bis(N-{2-[(2-aminoethyl)amino]ethyl}propanamide) has several applications in scientific research:

    Chemistry: Used as a ligand in coordination chemistry and as a building block in organic synthesis.

    Biology: Investigated for its potential as a drug delivery agent due to its ability to form stable complexes with various biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and nanocomposites, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 3,3’-(Piperazine-1,4-diyl)bis(N-{2-[(2-aminoethyl)amino]ethyl}propanamide) involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. For example, it may inhibit the activity of certain enzymes by forming stable complexes, thereby blocking the enzyme’s active site. The pathways involved often include signal transduction mechanisms that regulate cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • 3,3’-(Piperazine-1,4-diyl)bis(propan-1-amine)
  • 3,3’-(Piperazine-1,4-diyl)bis(1-(2-methoxyphenoxy)propan-2-ol)
  • 1,4-Bis(3-aminopropyl)piperazine

Uniqueness

Compared to similar compounds, 3,3’-(Piperazine-1,4-diyl)bis(N-{2-[(2-aminoethyl)amino]ethyl}propanamide) is unique due to its dual amide groups, which enhance its ability to form hydrogen bonds and interact with various molecular targets. This structural feature makes it particularly useful in applications requiring strong and specific binding interactions.

Properties

CAS No.

141975-67-9

Molecular Formula

C18H40N8O2

Molecular Weight

400.6 g/mol

IUPAC Name

N-[2-(2-aminoethylamino)ethyl]-3-[4-[3-[2-(2-aminoethylamino)ethylamino]-3-oxopropyl]piperazin-1-yl]propanamide

InChI

InChI=1S/C18H40N8O2/c19-3-5-21-7-9-23-17(27)1-11-25-13-15-26(16-14-25)12-2-18(28)24-10-8-22-6-4-20/h21-22H,1-16,19-20H2,(H,23,27)(H,24,28)

InChI Key

PHCVXIYJLCQWRJ-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1CCC(=O)NCCNCCN)CCC(=O)NCCNCCN

Origin of Product

United States

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